molecular formula C20H18BrNO5 B11632715 ethyl {3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate

ethyl {3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate

Cat. No.: B11632715
M. Wt: 432.3 g/mol
InChI Key: CLTWIQGJEUTDQU-UHFFFAOYSA-N
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Description

Ethyl {3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, an indole moiety, and an ethyl acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable phenyl precursor, followed by the formation of the indole ring through cyclization reactions. The final step involves esterification to introduce the ethyl acetate group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures efficient production with minimal waste. Industrial methods also focus on the scalability of the synthesis process, ensuring that the compound can be produced in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl {3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Ethyl {3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl {3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate involves its interaction with specific molecular targets. The bromophenyl group and indole moiety can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may also affect cellular pathways by altering signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-bromophenyl)acetate: Shares the bromophenyl group but lacks the indole moiety.

    Ethyl 3-(4-bromophenyl)propionate: Similar structure but with a different ester group.

    Ethyl 2-bromo-(4-bromophenyl)acetate: Contains two bromine atoms and a different ester configuration.

Uniqueness

Ethyl {3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate is unique due to its combination of the bromophenyl group, indole moiety, and ethyl acetate ester. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H18BrNO5

Molecular Weight

432.3 g/mol

IUPAC Name

ethyl 2-[3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxoindol-1-yl]acetate

InChI

InChI=1S/C20H18BrNO5/c1-2-27-18(24)12-22-16-6-4-3-5-15(16)20(26,19(22)25)11-17(23)13-7-9-14(21)10-8-13/h3-10,26H,2,11-12H2,1H3

InChI Key

CLTWIQGJEUTDQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)Br)O

Origin of Product

United States

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